2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione
Description
2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of pyrazolocinnolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Properties
CAS No. |
1523-45-1 |
|---|---|
Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-butyl-6-phenylpyrazolo[1,2-a]cinnoline-1,3-dione |
InChI |
InChI=1S/C21H20N2O2/c1-2-3-11-17-20(24)22-14-18(15-9-5-4-6-10-15)16-12-7-8-13-19(16)23(22)21(17)25/h4-10,12-14,17H,2-3,11H2,1H3 |
InChI Key |
ZJJCMTPBBMBVPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N2C=C(C3=CC=CC=C3N2C1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted hydrazine with a cinnoline derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,2-a]cinnoline compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the potential of these compounds as lead structures for developing new anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed significant inhibitory effects.
Data Table: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Thrombopoietin Receptor Agonist
Recent patents have identified derivatives of pyrazolo[1,2-a]cinnoline as potential thrombopoietin receptor agonists, which are crucial for enhancing platelet production in thrombocytopenic patients. The bis-(monoethanolamine) salt form has shown improved solubility and bioavailability compared to its free acid form, making it a viable candidate for therapeutic applications .
Organic Electronics
The unique electronic properties of 2-butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to enhanced device performance.
Mechanism of Action
The mechanism of action of 2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione can be compared with other pyrazolocinnoline derivatives, such as:
- 2-Butyl-6-methyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione
- 2-Butyl-6-ethyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione
Uniqueness
The uniqueness of 2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione lies in its specific substituents and structural configuration, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring fused to a cinnoline moiety. This compound has garnered attention for its potential biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties. This article aims to consolidate the existing research findings on the biological activity of this compound.
The molecular formula of 2-butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione is with a molecular weight of approximately 332.396 g/mol. It exhibits a boiling point of 456.3°C and a density of 1.27 g/cm³ .
Biological Activity Overview
Research indicates that compounds similar to 2-butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione exhibit significant biological activities. The specific biological activities of this compound require further investigation through in vitro and in vivo studies. Notably, the following activities have been observed in related compounds:
Anticancer Activity
Compounds within the pyrazoloquinoline family have shown promising anticancer properties. For instance:
- Induction of Apoptosis : Studies have demonstrated that pyrazoloquinolines can induce apoptosis in various cancer cell lines. One study reported that certain derivatives exhibited EC50 values ranging from 30 to 700 nM against human solid tumors .
| Compound | EC50 (nM) | Activity |
|---|---|---|
| N-(3-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine | 400 - 700 | Induces apoptosis |
| 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-amine | 30 - 70 | Induces apoptosis |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied:
- Broad Spectrum : Compounds have shown activity against both Gram-negative and Gram-positive bacteria. For example, derivatives were tested against E. coli and S. aureus, revealing zones of inhibition indicative of antimicrobial efficacy .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
Anti-inflammatory Activity
Inflammatory responses can be modulated by pyrazoloquinoline derivatives:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
Several case studies highlight the biological activity of related compounds:
-
Study on Apoptosis Induction :
- Researchers synthesized a series of N-phenyl pyrazolo[3,4-b]quinolin derivatives and evaluated their ability to induce apoptosis in cancer cells.
- Results indicated significant inhibition of cell growth with low toxicity to normal cells.
-
Antimicrobial Evaluation :
- A series of thiazole-pyrazole derivatives were synthesized and screened for antimicrobial activity.
- The findings suggested that certain substitutions on the pyrazole ring enhanced antimicrobial potency against various pathogens.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-Butyl-6-phenyl-1H-pyrazolo(1,2-a)cinnoline-1,3(2H)-dione, and how can reaction conditions be optimized?
- Methodological Answer : Utilize multicomponent cyclocondensation reactions (e.g., Biginelli-type protocols) with precursors such as pyrazolone derivatives, aldehydes, and urea/thiourea. Reaction optimization can employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. Parameters like temperature, catalyst concentration (e.g., HCl), and solvent polarity should be systematically varied . Gas chromatography (GC) with non-polar columns and temperature programming (e.g., 50–280°C gradients) can monitor reaction progress and purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic techniques (e.g., NMR, IR) with computational modeling. For electronic properties, employ density functional theory (DFT) to predict orbital energies and reactive sites. Validate experimentally using UV-Vis spectroscopy. Mass spectrometry (MS) with electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation, as demonstrated in NIST protocols .
Q. What safety protocols are critical when handling 2-Butyl-6-phenyl-1H-pyrazolo derivatives in the lab?
- Methodological Answer : Follow OSHA-compliant guidelines: use fume hoods for synthesis, wear nitrile gloves and protective eyewear, and store the compound in airtight containers at ≤25°C. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent exothermic reactions. Emergency procedures for inhalation include immediate fresh air exposure and medical evaluation for respiratory distress .
Advanced Research Questions
Q. How can computational tools streamline the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Implement quantum chemical reaction path searches (e.g., via GRRM or AFIR methods) to predict regioselectivity and intermediate stability. Pair this with machine learning (ML) models trained on existing pyrazolo-cinnoline datasets to prioritize synthetic targets. Virtual screening (e.g., molecular docking) against protein targets (e.g., kinases) can pre-filter candidates for experimental validation .
Q. What strategies resolve contradictions in thermodynamic vs. kinetic data for this compound’s reactivity?
- Methodological Answer : Conduct comparative studies using differential scanning calorimetry (DSC) for thermodynamic stability and stopped-flow kinetics for reaction rates. Apply Marcus theory to analyze electron-transfer discrepancies. Cross-validate with isotopic labeling (e.g., deuterated solvents) to trace mechanistic pathways .
Q. How can membrane separation technologies improve purification efficiency post-synthesis?
- Methodological Answer : Optimize nanofiltration (NF) membranes with tailored pore sizes (1–5 nm) and surface charges to separate byproducts based on molecular weight and polarity. Use dead-end filtration cells at 10–20 bar pressure, monitoring flux decline to assess fouling. Compare with traditional column chromatography (e.g., silica gel) for yield and purity trade-offs .
Q. What advanced statistical methods are suitable for scaling up synthesis while maintaining reaction fidelity?
- Methodological Answer : Apply Bayesian optimization to reactor design, incorporating variables like mixing efficiency, heat transfer coefficients, and residence time distribution. Use computational fluid dynamics (CFD) simulations to model turbulence and concentration gradients in continuous-flow reactors. Validate with PAT (Process Analytical Technology) tools like inline Raman spectroscopy .
Q. How do heterogeneous reaction conditions (e.g., catalyst supports) influence the compound’s stereochemical outcomes?
- Methodological Answer : Screen solid supports (e.g., mesoporous silica, MOFs) for surface acidity/basicity effects using temperature-programmed desorption (TPD) of NH₃/CO₂. Correlate with enantiomeric excess (ee) measured via chiral HPLC (e.g., Chiralpak IA column, hexane/ethanol mobile phase). Kinetic isotopic effects (KIEs) can further elucidate transition-state interactions .
Data Contradiction Analysis Framework
- Step 1 : Cross-reference experimental data (e.g., GC-MS, NMR) with computational predictions (DFT, MD simulations) to identify outliers.
- Step 2 : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies (e.g., solvent polarity, trace impurities).
- Step 3 : Replicate studies under controlled conditions (e.g., inert atmosphere, degassed solvents) to test reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
